Regioisomer-Dependent Boiling Point: Higher Thermal Stability in Distillation and Reaction Workups
Compared to its 3-bromo-5-(trifluoromethyl) regioisomer, 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride exhibits a significantly higher boiling point (230-231 °C vs. 217-218 °C at atmospheric pressure) . This 13 °C difference is quantifiable and is attributed to the altered electronic and steric environment imposed by the ortho-substituted bromine atom. The higher boiling point provides a wider operational window for thermal stability during solvent removal or high-temperature reactions.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 230-231 °C (lit.) |
| Comparator Or Baseline | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: 217-218 °C (lit.) |
| Quantified Difference | 13 °C higher |
| Conditions | Atmospheric pressure |
Why This Matters
A 13 °C higher boiling point reduces the risk of premature vaporization or decomposition during concentration steps in multi-step syntheses, which can be critical for maintaining yield and purity at scale.
